Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and various functional groups such as ethyl, dimethoxyphenyl, and carboxylate. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 2,4-dimethoxybenzaldehyde with ethyl acetoacetate and urea in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions in ethanol.
Introduction of the Piperazine Ring: The piperazine ring can be introduced by reacting the quinazolinone intermediate with piperazine in the presence of a suitable base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar quinazolinone core but differs in the substituents attached to the core.
Ethyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: This compound has a similar structure but includes a quinoline ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .
Properties
Molecular Formula |
C24H30N4O5 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
ethyl 4-[7-(2,4-dimethoxyphenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30N4O5/c1-5-33-24(30)28-10-8-27(9-11-28)23-25-15(2)22-19(26-23)12-16(13-20(22)29)18-7-6-17(31-3)14-21(18)32-4/h6-7,14,16H,5,8-13H2,1-4H3 |
InChI Key |
BPWBZOJYCNLKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=C(C=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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